![molecular formula C9H12N6 B1490382 1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098022-69-4](/img/structure/B1490382.png)

1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties .

Synthesis Analysis

Pyrazoles can be synthesized from various precursors or using post-functionalization reactions once the pyrazole ring is formed . For example, an efficient intermolecular annulation of indazole aldehydes with propargylic amines has been developed for the synthesis of pyrazinoindazoles .

Molecular Structure Analysis

The molecular structure of pyrazoles involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .

Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary greatly depending on their specific structure and substituent groups .

Applications De Recherche Scientifique

Antimicrobial Activity

The azidoethyl-imidazo[1,2-b]pyrazole compound has been studied for its potential as an antimicrobial agent. Synthesized derivatives of pyrazole compounds have shown significant growth inhibitory activity against various microbial strains. The compound’s structure allows it to interact with microbial enzymes, potentially inhibiting their function and preventing the spread of infection .

Antioxidant Properties

Research indicates that pyrazole derivatives can exhibit remarkable antioxidant properties. These compounds can scavenge free radicals, which are harmful to biological systems. By neutralizing these radicals, the azidoethyl-imidazo[1,2-b]pyrazole derivatives could help in preventing oxidative stress-related diseases .

Antiviral Applications

Molecular docking studies suggest that pyrazole-based compounds could serve as potent inhibitors for viruses, including SARS-CoV-2. The binding affinities of these compounds with viral proteases indicate their potential in the discovery of new antiviral drug candidates .

Anti-inflammatory Uses

Pyrazole compounds are known to possess anti-inflammatory properties. They can modulate the body’s inflammatory response, making them potential candidates for treating inflammatory diseases. The specific azidoethyl-imidazo[1,2-b]pyrazole derivative could be explored further for its efficacy in this application .

Anticancer Activity

Some pyrazole derivatives have been found to induce apoptosis in cancer cells, inhibit colony formation, and prevent wound healing in cancerous tissues. This suggests that azidoethyl-imidazo[1,2-b]pyrazole could be a valuable compound in cancer research, particularly in the development of new chemotherapeutic agents .

Coordination Chemistry

Azoles, including pyrazole derivatives, play a significant role in coordination chemistry. They can form complexes with various metals, which can be utilized in catalysis, material science, and the synthesis of organometallic compounds .

Drug Discovery

The structural motif of azidoethyl-imidazo[1,2-b]pyrazole is conducive to binding with a variety of biological targets. This makes it a valuable scaffold in drug discovery, where it can be modified to enhance its interaction with specific receptors or enzymes to treat various diseases .

Agrochemical Applications

Pyrazole derivatives are also used in the development of agrochemicals. Their biological activity can be harnessed to create compounds that protect crops from pests and diseases, contributing to increased agricultural productivity .

Mécanisme D'action

Target of Action

Compounds with a similar pyrazole structure have been reported to target enzymes like cyclin-dependent kinases (cdks) and cyclooxygenase-2 (cox-2) . These enzymes play crucial roles in cell cycle regulation and inflammation, respectively .

Mode of Action

Similar pyrazole derivatives have been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion . The inhibition of this enzyme can help control blood sugar levels, making it a potential therapeutic target for type 2 diabetes .

Biochemical Pathways

Based on the reported targets of similar compounds, it can be inferred that this compound may influence pathways related to cell cycle regulation, inflammation, and carbohydrate metabolism .

Pharmacokinetics

Similar compounds have been reported to possess good binding affinity and appropriate drug-likeness properties, suggesting potential bioavailability .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that this compound may have potential anti-inflammatory, anti-cancer, and anti-diabetic effects .

Safety and Hazards

Orientations Futures

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

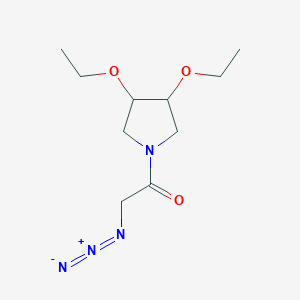

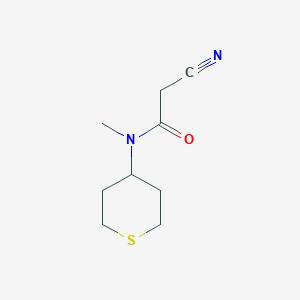

Propriétés

IUPAC Name |

1-(2-azidoethyl)-6-ethylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-2-8-7-9-14(4-3-11-13-10)5-6-15(9)12-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQTZGQQZRXDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=CN(C2=C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1490311.png)

![2-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1490312.png)

![4-Methoxy-1-oxa-8-azaspiro[5.5]undecane-8-carboximidamide](/img/structure/B1490313.png)